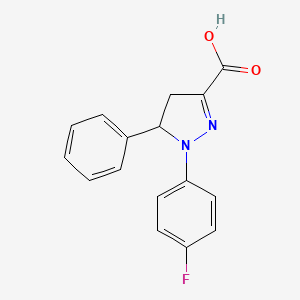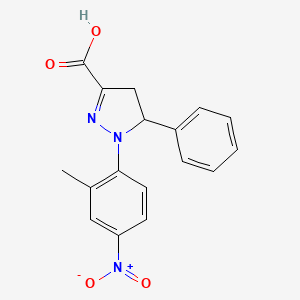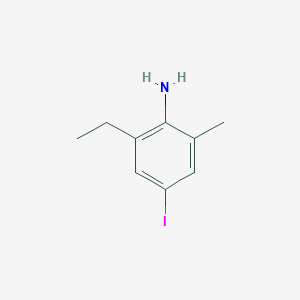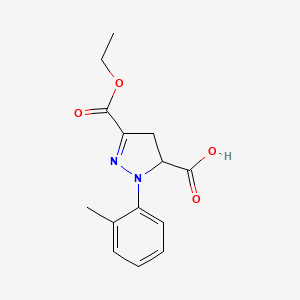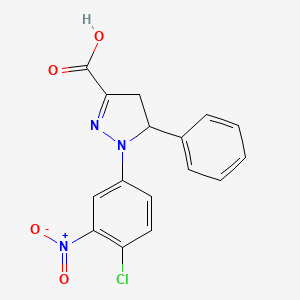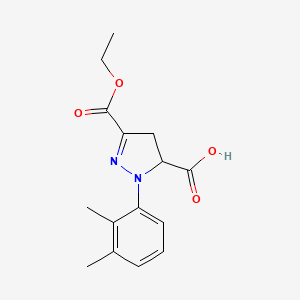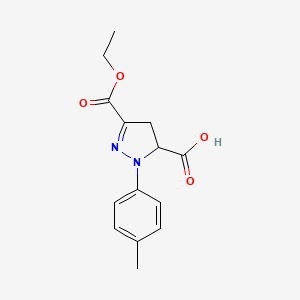
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, commonly known as EMCPA, is an important organic compound used in various scientific fields. It is a member of the pyrazole family and has a wide range of applications due to its unique properties. EMCPA is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. It is also used in laboratory experiments due to its stability, solubility, and reactivity.
科学的研究の応用
EMCPA has been used in various scientific research applications, including the study of enzyme inhibition, the synthesis of new compounds, and the study of biochemical and physiological effects. It has been used in the study of enzyme inhibition due to its ability to inhibit several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used in the synthesis of new compounds due to its unique properties. Additionally, it has been used in the study of biochemical and physiological effects due to its ability to interact with various biological molecules.
作用機序
The mechanism of action of EMCPA is not fully understood. However, it is believed to work by inhibiting enzymes and interacting with various biological molecules. It is believed to inhibit enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to interact with various biological molecules by forming hydrogen bonds with them.
Biochemical and Physiological Effects
EMCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmission. It has also been shown to interact with various biological molecules, including proteins and lipids. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
EMCPA has several advantages for laboratory experiments. It is highly stable and soluble in a variety of solvents, making it easy to use. It is also highly reactive, making it suitable for use in a variety of reactions. Additionally, it is non-toxic and has low vapor pressure, making it safe to use in laboratory experiments. However, there are some limitations to using EMCPA in laboratory experiments. It is an expensive compound, making it cost-prohibitive for some experiments. Additionally, it is not as widely available as some other compounds, making it difficult to obtain.
将来の方向性
Future research on EMCPA could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on exploring its potential therapeutic applications, such as its potential use as an anti-inflammatory or antioxidant agent. Additionally, further research could focus on exploring its potential use in the synthesis of new compounds. Finally, further research could focus on exploring its potential use as a drug or as a biomarker for various diseases.
合成法
EMCPA can be synthesized by several methods, including the Williamson ether synthesis, the Biginelli reaction, and the Povarov reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, an urea, and an acid. The Povarov reaction involves the reaction of an aldehyde, an amine, and an acid. All three of these methods have been used to synthesize EMCPA.
特性
IUPAC Name |
5-ethoxycarbonyl-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUODZYFIMOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




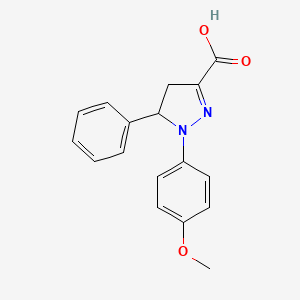
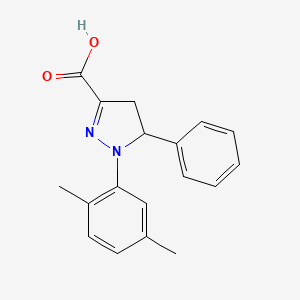

![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)
